molecular formula C16H12F3NO6 B2688659 3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic Acid CAS No. 1004687-97-1

3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic Acid

Cat. No. B2688659
CAS RN: 1004687-97-1
M. Wt: 371.268
InChI Key: GDDLMBFNVVTHSN-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “3-ethoxy” and “4-[2-nitro-4-(trifluoromethyl)phenoxy]” parts suggest that it has ethoxy and nitro-trifluoromethyl-phenoxy substituents on the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the ethoxy, nitro, and trifluoromethyl groups, and the formation of the ether and ester linkages. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, the ethoxy group, and the nitro-trifluoromethyl-phenoxy group. The positions of these groups on the benzene ring would be determined by the numbering in the name of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating ethoxy group. These groups could direct electrophilic aromatic substitution reactions to certain positions on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar trifluoromethyl group could affect its solubility in different solvents .

Scientific Research Applications

Development of Novel Fluorescence Probes

Researchers have synthesized novel fluorescence probes, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs, to detect selectively highly reactive oxygen species (hROS) and reactive intermediates of peroxidase. These probes are designed to differentiate hROS from other reactive oxygen species and have been applied to living cells, enabling the visualization of hROS generated in stimulated neutrophils. This suggests potential applications in studying the roles of hROS in biological and chemical processes (Setsukinai et al., 2003).

Synthesis and Luminescent Properties of Lanthanide Complexes

The synthesis of lanthanide complexes using 4-benzyloxy benzoic acid derivatives has been investigated to test the influence of electron-donating and electron-withdrawing groups on the photophysical properties of these complexes. These studies have highlighted the potential of such complexes in photoluminescence applications, with modifications to the electron density of the ligand significantly affecting the luminescent properties (Sivakumar et al., 2010).

Creation of Supramolecular Liquid-Crystalline Networks

Research into the self-assembly of multifunctional hydrogen-bond donor and acceptor molecules has led to the formation of supramolecular liquid-crystalline networks. Such networks have been generated using compounds like 3,4-bis(2-(2-(4-carboxyphenoxy)ethoxy)ethoxy)benzoic acid, demonstrating the capacity for the creation of liquid-crystalline network structures with potential applications in materials science (Kihara et al., 1996).

Ligand-Metal Complex Formation

Studies have explored the formation of metal complexes with ligands derived from 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole and related compounds, such as 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid. These complexes have been investigated for their potential in catalysis and materials science, highlighting the diverse applications of such chemical structures (Stucky et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets in a specific way to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. For example, many nitro compounds are potentially explosive, and trifluoromethyl compounds can be highly reactive .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO6/c1-2-25-14-7-9(15(21)22)3-5-13(14)26-12-6-4-10(16(17,18)19)8-11(12)20(23)24/h3-8H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDLMBFNVVTHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic Acid

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